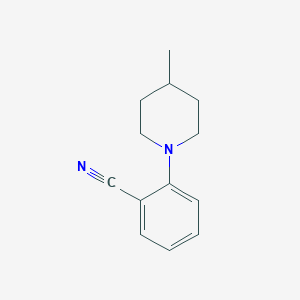

2-(4-Methylpiperidin-1-yl)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Piperidine (B6355638) Chemistry

Benzonitrile, a simple aromatic nitrile, and its derivatives are fundamental building blocks in organic synthesis. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles, rendering benzonitrile derivatives valuable precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide can lead to the formation of quinazoline-2,4(1H,3H)-dione, a scaffold found in various biologically active molecules. researchgate.net

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. rsc.orgnih.gov Its presence can significantly influence the pharmacokinetic properties of a drug, such as its solubility, lipophilicity, and metabolic stability. The incorporation of a methyl group at the 4-position of the piperidine ring, as seen in the target compound, can further modulate these properties.

The combination of these two key structural features in 2-(4-Methylpiperidin-1-yl)benzonitrile suggests its potential as a scaffold for the development of novel chemical entities with diverse applications.

Overview of Research Domains for this compound and Structurally Related Analogs

The research potential of this compound can be extrapolated from the known applications of its structural analogs. The strategic placement of the 4-methylpiperidine (B120128) group at the ortho-position to the nitrile on the benzene (B151609) ring can lead to unique steric and electronic properties, influencing its reactivity and interaction with biological targets.

A primary application of compounds like this compound is as an intermediate in multi-step organic syntheses. The synthesis of related compounds often involves the coupling of a benzonitrile derivative with a piperidine moiety. For example, a plausible synthesis for the isomeric 4-(4-methylpiperidin-1-yl)benzonitrile involves the reaction of 4-fluorobenzonitrile (B33359) with 4-methylpiperidine. smolecule.comchemicalbook.com A similar nucleophilic aromatic substitution or a reductive amination starting from 2-formylbenzonitrile and 4-methylpiperidine could potentially be employed for the synthesis of the title compound.

The nitrile group can serve as a handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. This versatility makes this compound a potentially valuable precursor for creating more complex molecular architectures for various applications, including drug discovery. For instance, the synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has been reported, highlighting the utility of the benzonitrile scaffold in constructing complex heterocyclic systems. nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. The benzonitrile and piperidine moieties are present in many biologically active compounds, suggesting that this compound could be explored as a starting point for the development of such probes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the piperidine ring can influence binding to biological targets. The specific substitution pattern of this compound might confer selectivity for particular enzymes or receptors.

Benzonitrile and its derivatives have found applications in materials science, for example, as components of liquid crystals and in the synthesis of polymers. The introduction of the 4-methylpiperidine group could impart specific properties to such materials, such as influencing their self-assembly behavior or their optical and electronic properties. For example, a related compound, 2,3,5-trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone, has been studied for its chromophoric properties. researchgate.net While the direct application of this compound in this field is yet to be explored, its structural features suggest it could be a candidate for investigation in the design of new functional materials.

Interactive Data Table

Below is a table summarizing some of the key chemical identifiers and predicted properties for this compound and a closely related isomer.

| Property | This compound | 4-(4-Methylpiperidin-1-yl)benzonitrile |

| Molecular Formula | C13H16N2 | C13H16N2 |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol |

| IUPAC Name | This compound | 4-(4-methylpiperidin-1-yl)benzonitrile |

| CAS Number | Not available | 85872-87-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVFVZZUIIZJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565625 | |

| Record name | 2-(4-Methylpiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158115-67-4 | |

| Record name | 2-(4-Methylpiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 2 4 Methylpiperidin 1 Yl Benzonitrile

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 2-(4-Methylpiperidin-1-yl)benzonitrile, a combination of NMR and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. By analyzing the magnetic properties of these nuclei, detailed information about the molecular structure can be obtained.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546) and 4-methylpiperidine (B120128) moieties. The chemical shifts are influenced by the electronic environment of each proton.

The aromatic protons of the benzonitrile ring are anticipated to appear in the downfield region, typically between δ 7.0 and 7.7 ppm. The proton at position 6, being ortho to the electron-withdrawing nitrile group, would likely be the most deshielded. The protons at positions 3, 4, and 5 would show complex splitting patterns due to spin-spin coupling.

The protons of the 4-methylpiperidine ring would be observed in the upfield region. The methyl protons are expected to produce a doublet around δ 0.9-1.0 ppm, coupled to the methine proton at the C4 position. The piperidine (B6355638) ring protons would present as a series of multiplets. The axial and equatorial protons on the piperidine ring are diastereotopic and thus are expected to have different chemical shifts and coupling constants. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to be shifted downfield due to the inductive effect of the nitrogen.

A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.65 | dd | H-6 |

| ~7.50 | m | H-4 |

| ~7.15 | m | H-3, H-5 |

| ~3.50 | m | H-2' (equatorial), H-6' (equatorial) |

| ~2.80 | m | H-2' (axial), H-6' (axial) |

| ~1.80 | m | H-3' (equatorial), H-5' (equatorial) |

| ~1.65 | m | H-4' (axial) |

| ~1.30 | m | H-3' (axial), H-5' (axial) |

| ~0.95 | d | -CH₃ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are predicted values based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the benzonitrile ring are expected in the aromatic region (δ 100-160 ppm). The carbon atom of the nitrile group (C≡N) is characteristically found further downfield, typically in the range of δ 115-125 ppm. The quaternary carbon attached to the nitrile group (C1) and the carbon attached to the piperidine nitrogen (C2) will also have distinct chemical shifts.

The carbon atoms of the 4-methylpiperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2' and C6') are expected around δ 50-60 ppm. The carbons at the 3' and 5' positions would be found further upfield, followed by the carbon at the 4' position and the methyl carbon, which would be the most shielded.

The predicted ¹³C NMR chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~134 | C-4 |

| ~133 | C-6 |

| ~122 | C-5 |

| ~120 | C-3 |

| ~118 | -C≡N |

| ~105 | C-1 |

| ~53 | C-2', C-6' |

| ~34 | C-3', C-5' |

| ~30 | C-4' |

| ~22 | -CH₃ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted values based on analogous compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the benzonitrile and 4-methylpiperidine rings.

HSQC: An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for identifying the quaternary carbons and confirming the connection between the piperidine ring and the benzonitrile moiety.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

A strong and sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the 4-methylpiperidine ring will show stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine are expected to appear in the 1250-1020 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands is provided in Table 3.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600, 1570, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | Aliphatic C-H Bend |

| ~1230 | Medium | Aryl-N Stretch |

| ~1150 | Medium | Aliphatic C-N Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When applied to this compound, the resulting spectrum reveals characteristic bands corresponding to the vibrations of its functional groups and skeletal framework. The analysis of these bands is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers and help in the assignment of different normal modes. ijream.orgijtsrd.com

For benzonitrile derivatives, the FT-Raman spectrum is distinguished by several key features. The most prominent is typically the C≡N stretching vibration, which appears in a region where few other vibrations occur, making it a highly diagnostic band. ijtsrd.com The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the 4-methylpiperidine ring appear at slightly lower wavenumbers. Vibrations corresponding to the ring structures and the C-N bonds contribute to the complex fingerprint region of the spectrum at lower wavenumbers. researchgate.netnih.gov

In a study on the related compound 4-chloro-2-methyl benzonitrile, FT-Raman spectroscopy was used in conjunction with theoretical calculations to assign the vibrational modes. ijream.orgijtsrd.com For example, the C≡N stretching mode was found to have a significant contribution from the C≡N stretching force constant, with some mixing from the C-CN stretching mode. ijream.org A similar approach would be essential for the complete vibrational assignment of this compound.

Table 1: Expected Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Pertains to the benzonitrile moiety. |

| Aliphatic C-H Stretch | 3000 - 2800 | Pertains to the methyl and piperidine groups. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | A strong, sharp band characteristic of the nitrile group. |

| Aromatic Ring Stretch | 1600 - 1450 | Multiple bands corresponding to C=C vibrations in the benzene ring. |

| CH₂/CH₃ Bending | 1470 - 1350 | Vibrations from the methylpiperidine substituent. |

| C-N Stretch | 1300 - 1100 | Vibrations for the piperidine-benzene and piperidine-methyl bonds. |

Note: This table is predictive and based on characteristic frequencies for the constituent functional groups. Precise values require experimental measurement.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher energy orbitals, like the lowest unoccupied molecular orbital (LUMO). rsc.org

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the aromatic benzonitrile system. The attachment of the electron-donating 4-methylpiperidine group to the benzene ring is likely to influence the position and intensity of these absorption bands compared to unsubstituted benzonitrile. Such substitutions often cause a bathochromic (red) shift in the absorption maxima (λ_max). Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by calculating excitation energies and oscillator strengths. researchgate.net

For example, studies on other benzonitrile derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. rsc.org The analysis helps in understanding the electronic structure and the energy gap between the HOMO and LUMO, which is a crucial parameter for evaluating the molecule's reactivity and electronic properties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and providing information about its structure through fragmentation patterns. The molecular formula for the compound is C₁₃H₁₆N₂, yielding a calculated molecular weight of approximately 200.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.

The fragmentation of the molecular ion would likely proceed through several pathways, primarily involving the cleavage of the bonds associated with the piperidine ring and the bond connecting it to the benzonitrile moiety. Key fragments might include the loss of the methyl group from the piperidine ring, or the cleavage of the piperidine ring itself. The benzonitrile cation would also represent a stable and likely fragment. Analysis of the mass spectrum of the parent compound, benzonitrile, shows a strong molecular ion peak at m/z 103, corresponding to its molecular weight. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity | Notes |

| 200 | [M]⁺ | Molecular Ion |

| 185 | [M - CH₃]⁺ | Loss of the methyl group from the piperidine ring. |

| 102 | [C₇H₄N]⁺ | Benzonitrile fragment cation. |

| 98 | [C₆H₁₂N]⁺ | 4-Methylpiperidine fragment cation. |

Note: This table is predictive. Actual fragmentation patterns and relative intensities require experimental verification.

Solid-State Structural Analysis

Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. escholarship.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a crystallographic analysis would reveal the exact geometry of the piperidine ring (likely a chair conformation), the planarity of the benzonitrile group, and the dihedral angle between these two structural units.

Table 3: Illustrative Crystallographic Data for a Related Benzonitrile Derivative

| Parameter | Value (for 2-(4-Methylphenyl)benzonitrile) |

| Chemical Formula | C₁₄H₁₁N |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.6726 (4) |

| b (Å) | 11.4037 (5) |

| c (Å) | 12.2426 (5) |

| Dihedral Angle | 44.6 (7)° |

Source: Data from the structural report on 2-(4-Methylphenyl)benzonitrile. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify regions involved in specific contacts, such as hydrogen bonds and van der Waals interactions. The analysis also generates 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i).

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) distribution in a molecule. escholarship.orgamercrystalassn.orgmuni.cz This topological analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. muni.cz Properties at the BCP, such as the value of the electron density (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP), can be used to classify interactions as either shared-shell (covalent) or closed-shell (like hydrogen bonds or van der Waals interactions). escholarship.orgmuni.cz

Applying QTAIM to this compound would allow for a detailed quantitative description of its intramolecular bonds (e.g., C-C, C-H, C-N, C≡N) and any significant intermolecular interactions present in the crystal lattice. The analysis can provide a quantum mechanical basis for concepts like bonding and molecular structure, moving beyond simple geometric descriptions. amercrystalassn.org It allows for the partitioning of the molecular space into atomic basins, enabling the calculation of various atomic properties. wiley-vch.de

Computational Chemistry and Theoretical Investigations of 2 4 Methylpiperidin 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to solve the electronic structure of atoms and molecules, offering a powerful tool to predict molecular properties. nih.gov These methods are broadly categorized into wave function theory (WFT) and density functional theory (DFT), both of which aim to describe the electronic behavior and reactivity of molecules from different perspectives. nih.gov

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations focus on the electron density, a more manageable quantity than the complex many-electron wavefunction, to determine the properties of a molecule. nih.govnih.gov These calculations are foundational for geometry optimization, vibrational frequency analysis, and predicting electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. The XC functional approximates the complex quantum mechanical effects of electron exchange and correlation.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is one of the most widely used hybrid functionals. researchgate.net It incorporates a portion of the exact Hartree-Fock (HF) exchange, which provides a good balance for a wide variety of chemical systems. researchgate.netcopernicus.org B3LYP is often used for geometry optimizations and electronic structure calculations. epstem.net

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP) : This is a long-range corrected hybrid functional. researchgate.net Unlike B3LYP, which has a fixed percentage of HF exchange, CAM-B3LYP varies the amount of HF exchange with the interelectronic distance. copernicus.org This makes it particularly suitable for systems where long-range interactions are important, such as in charge-transfer excitations and for describing anionic systems. researchgate.netcopernicus.org

The selection between these functionals depends on the specific properties being investigated.

| Functional | Type | Key Characteristics | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | Combines local and gradient-corrected functionals with a fixed percentage (20%) of exact HF exchange. researchgate.netcopernicus.org Generally robust for ground-state properties of many organic molecules. researchgate.net | Geometry optimization, vibrational frequencies, general electronic properties. epstem.netresearchgate.net |

| CAM-B3LYP | Long-Range Corrected Hybrid | Includes a variable amount of HF exchange (19% at short-range, 65% at long-range), improving the description of long-range interactions. copernicus.org | Charge-transfer excitations, Rydberg states, systems with significant non-covalent interactions. researchgate.netcopernicus.org |

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of computational results. Larger basis sets provide more flexibility for describing the distribution of electrons but also increase computational time.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The addition of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) and diffuse functions (indicated by a '+') allows for a more accurate description of bonding and electron density far from the nucleus, respectively. Optimization of the basis set is a crucial step to ensure that the calculations are both accurate and computationally feasible. nih.gov

| Basis Set | Description | Typical Use |

|---|---|---|

| 6-31G(d,p) | A split-valence basis set with polarization functions on both heavy (d) and hydrogen (p) atoms. It is a cost-effective choice for initial studies. nih.gov | Routine geometry optimizations and frequency calculations for medium-sized organic molecules. |

| 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions. | Provides higher accuracy, especially for systems with anions or weak interactions. nih.gov |

| cc-pVTZ | Correlation-consistent polarized Valence Triple-Zeta. It is designed to systematically converge towards the complete basis set limit. | High-accuracy calculations where electron correlation is critical. nih.gov |

Geometry optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. This procedure is essential as the optimized geometry is the starting point for most other computational predictions. For a flexible molecule like 2-(4-Methylpiperidin-1-yl)benzonitrile, which has several rotatable bonds, a conformational analysis is necessary. This involves exploring different spatial arrangements (conformers) to identify the most stable, lowest-energy conformation. This global minimum structure is then used for subsequent analyses like FMO and MEP.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov

HOMO : The highest energy orbital containing electrons, which acts as an electron donor. researchgate.net

LUMO : The lowest energy orbital that is empty, which acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. FMO analysis helps to predict the sites of electrophilic and nucleophilic attack and to understand electronic transitions. nih.govresearchgate.net

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. A larger gap correlates with higher stability. researchgate.net |

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperidine (B120128) and the attached nitrogen atom, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) ring system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different potential values. MEP maps are invaluable for identifying the reactive sites of a molecule. epstem.net

Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group (–C≡N) due to the lone pair and high electronegativity of nitrogen. Regions of positive potential (blue) might be found around the hydrogen atoms of the methyl group and the piperidine (B6355638) ring. This visual tool complements FMO analysis in predicting molecular interactions and reactivity.

| Color on MEP Surface | Electrostatic Potential | Interpretation | Predicted Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region, lone pairs | Site for electrophilic attack |

| Blue | Positive | Electron-deficient region, acidic protons | Site for nucleophilic attack |

| Green | Neutral | Van der Waals surface | Nonpolar interactions |

Fukui Function Analysis for Reactivity Site Prediction

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, and radical attacks. nih.gov

Nucleophilic Attack (f+(r)) : Predicts the site where the molecule is most likely to accept an electron.

Electrophilic Attack (f-(r)) : Predicts the site most susceptible to losing an electron.

Radical Attack (f0(r)) : Predicts the site most likely to react with a radical species.

A detailed study applying Fukui function analysis to this compound has not been found in the surveyed literature. Therefore, a data table of Fukui indices for its atomic sites cannot be provided.

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and core orbitals. rsc.org This method is particularly useful for quantifying donor-acceptor (hyperconjugative) interactions. The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO, provides insight into the molecule's electronic stability. malayajournal.org

A specific NBO analysis for this compound is not available in published research. Consequently, a data table detailing the donor-acceptor interactions and their stabilization energies cannot be compiled.

Wavefunction-Based Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Wavefunction-based analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a topological understanding of electron pairing and localization in a molecule. researchgate.netresearchgate.net

Electron Localization Function (ELF) : Measures the probability of finding an electron pair. High ELF values typically correspond to covalent bonds, lone pairs, and atomic core regions, offering a clear visualization of chemical bonding. ijasret.comnih.gov

Localized Orbital Locator (LOL) : Also provides insights into electron localization, often complementing ELF analysis by highlighting regions of high kinetic energy density due to Pauli repulsion, which helps in distinguishing bonding and non-bonding regions. ijasret.com

While these are powerful standard methods, no studies containing ELF or LOL maps and analysis for this compound have been identified.

Global and Local Reactivity Parameters (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Higher hardness implies greater stability.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. jmaterenvironsci.com

Local reactivity parameters, such as the local softness or the Fukui function, specify these properties for individual atomic sites within the molecule. rsc.org

A computational study calculating these specific reactivity parameters for this compound is not available in the literature.

| Parameter | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | 1 / η | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | A measure of a molecule's ability to act as an electrophile. |

This table describes the general parameters, but specific calculated values for this compound are not available.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO). wikipedia.org It partitions the total electron population among the different atoms, providing a picture of the electrostatic potential and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Despite its widespread use, it is known to be highly sensitive to the choice of basis set. wikipedia.org

No published study provides a Mulliken charge distribution analysis for this compound.

Photophysical Properties and Nonlinear Optics (NLO)

The study of photophysical properties concerns how a molecule interacts with light, including processes like absorption and emission. Nonlinear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, leading to phenomena like frequency doubling. Molecules with large dipole moments and significant hyperpolarizability (β) are often good candidates for NLO materials. Computational methods can predict these properties, guiding the design of new materials for optical technologies.

A specific investigation into the photophysical and NLO properties of this compound has not been found in the scientific literature. Therefore, no data on its hyperpolarizability or other NLO characteristics can be presented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach can predict the absorption spectra of compounds by calculating the energies of electronic transitions and their corresponding oscillator strengths. For molecules like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are critical for applications in areas such as organic light-emitting diodes (OLEDs) and photosensitizers.

While specific TD-DFT studies on this compound are not widely available in the reviewed literature, the principles can be understood from studies on structurally related molecules. For instance, TD-DFT calculations on piperidine adsorbed on silver colloids have been used to explain the enhancement of Raman signals by identifying strong electronic excitation bands. mdpi.com In this case, a resonance between the exciting radiation and the absorption band of the piperidine-metal complex was found to be responsible for the observed enhancement. mdpi.com Such studies often involve calculating a number of excited states to map out the electronic spectrum. mdpi.com

In a typical TD-DFT analysis of a donor-acceptor molecule like this compound, where the 4-methylpiperidine group acts as an electron donor and the benzonitrile group as an electron acceptor, the lowest energy electronic transitions are often characterized as intramolecular charge transfer (ICT) transitions. These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the acceptor moiety.

The following table illustrates the type of data that would be generated from a TD-DFT calculation for a molecule like this compound, based on findings for similar organic compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.87 | 320 | 0.15 | HOMO -> LUMO |

| S2 | 4.13 | 300 | 0.08 | HOMO-1 -> LUMO |

| S3 | 4.43 | 280 | 0.25 | HOMO -> LUMO+1 |

This table is a hypothetical representation of TD-DFT results for this compound, based on typical values for similar donor-acceptor systems.

Computational Prediction of Optical and Nonlinear Optical (NLO) Properties

Computational methods are invaluable for predicting the optical and nonlinear optical (NLO) properties of molecules, guiding the synthesis of new materials for photonic and optoelectronic applications. researchgate.net NLO materials are of significant interest due to their ability to alter the properties of light, which is crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability.

For this compound, the presence of an electron-donating group (4-methylpiperidine) and an electron-withdrawing group (benzonitrile) on an aromatic system suggests the potential for significant NLO properties. The charge transfer between these groups upon excitation can lead to a large change in the dipole moment, which is a key factor for a high NLO response.

DFT calculations are commonly employed to determine the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net The first hyperpolarizability is a tensor quantity that describes the second-order NLO response of a molecule. Studies on other donor-acceptor molecules have shown that computational methods can effectively predict these properties. researchgate.net For example, in a study of 3-azabenzanthrone analogues, a molecule with a strong electron-withdrawing cyano (-CN) group exhibited the highest absorption wavelength, indicating significant intramolecular charge transfer. researchgate.net

The table below provides a hypothetical representation of the kind of data that would be obtained from a computational study of the NLO properties of this compound.

| Property | Calculated Value |

| Dipole Moment (μ) | 5.6 D |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 45.2 x 10⁻³⁰ esu |

This table is a hypothetical representation of calculated NLO properties for this compound, based on typical values for similar organic NLO materials.

The investigation of such properties through computational modeling is a critical step in the rational design of new organic materials with tailored optical and NLO characteristics for advanced technological applications. researchgate.net

Chemical Reactivity and Transformation Studies of 2 4 Methylpiperidin 1 Yl Benzonitrile

Intrinsic Reaction Mechanisms of Core Functional Groups

The unique arrangement of the nitrile, piperidine (B6355638), and aromatic ring in 2-(4-Methylpiperidin-1-yl)benzonitrile gives rise to a specific reactivity profile.

Reactivity of the Nitrile Group (e.g., Nucleophilic Attack, Cyclization)

The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom. libretexts.org This electrophilicity makes it susceptible to attack by nucleophiles, leading to the formation of an intermediate imine anion. libretexts.org This reactivity is fundamental to many transformations of nitriles.

Nucleophilic Attack: Like carbonyl compounds, the carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.org This allows for nucleophilic addition reactions. For instance, Grignard reagents and organolithium reagents can attack the nitrile carbon to form ketones after hydrolysis. chemistrysteps.comlibretexts.org Similarly, reduction with reagents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion, ultimately yielding a primary amine. libretexts.orglibretexts.org The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde. libretexts.org

The reactivity of the nitrile group can be influenced by the presence of a Lewis acid, which coordinates to the nitrogen atom and increases the electrophilicity of the carbon. chemistrysteps.com This principle is utilized in reactions like the Ritter reaction, where a carbocation acts as the electrophile to activate the nitrile for subsequent nucleophilic attack by water, leading to an amide. chemistrysteps.com

Cyclization Reactions: The nitrile group in 2-aminobenzonitrile (B23959) derivatives can participate in cyclization reactions to form various heterocyclic systems. For example, 2-aminobenzonitriles can react with carbon dioxide in water to synthesize quinazoline-2,4(1H,3H)-diones. rsc.orgrsc.org In this reaction, it is proposed that carbonic acid, formed from CO₂ and water, is the reactive species that attacks the nitrile group, leading to cyclization. rsc.orgrsc.org Another example involves the reaction of 2-(3-acylthioureido)benzonitriles with sulfuric acid, which leads to the formation of 4-imino-4H-3,1-benzothiazine derivatives through intramolecular cyclization. researchgate.net Furthermore, cycloaddition reactions of azides with 2-cyanoacetamidines provide a route to C,N-diheteroarylcarbamidines, showcasing the nitrile group's ability to participate in complex ring-forming transformations. beilstein-journals.org

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is a key center of reactivity. As a secondary amine, this nitrogen possesses a lone pair of electrons, making it nucleophilic and basic.

The nucleophilicity of the piperidine nitrogen is evident in its reactions with electrophiles. For example, piperidine is widely used to convert ketones into enamines. wikipedia.org It also participates in nucleophilic aromatic substitution reactions, where it can displace leaving groups on activated aromatic rings. nih.gov The reactivity of the piperidine nitrogen can be influenced by steric and electronic factors. For instance, the presence of substituents on the piperidine ring can alter the nucleophilicity of the nitrogen atom. rsc.org

The basicity of the piperidine nitrogen allows it to act as a proton acceptor. In certain reactions, it can function as a base to facilitate catalysis by preassociation, where it forms a hydrogen bond with a substrate-nucleophile intermediate, leading to an enhanced reaction rate. nih.gov

Reactivity and Substitution Patterns of the Benzonitrile (B105546) Aromatic Ring

The benzonitrile aromatic ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the nitrile group and the 4-methylpiperidino group—exert a significant influence on the regioselectivity of these reactions.

The nitrile group is a deactivating group and a meta-director in EAS reactions. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the amino group (in this case, the piperidine nitrogen attached to the ring) is a powerful activating group and an ortho-, para-director.

In the case of this compound, the directing effects of the two substituents are in opposition. The activating amino group directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6), while the deactivating nitrile group directs to the meta position (position 4). The strong activating effect of the amino group generally dominates, leading to substitution primarily at the positions ortho and para to the piperidine substituent.

Design and Synthesis of Derivatives and Analogs

The structural framework of this compound serves as a versatile scaffold for the design and synthesis of a wide array of derivatives and analogs. Chemists employ various strategies to modify its structure to explore chemical space and to use it as a building block for more complex molecules.

Structural Modification Strategies to Explore Chemical Space

Structural modification is a key strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. For this compound and related structures, several approaches can be envisioned to generate a library of analogs.

One common strategy is scaffold hopping , where the core structure is replaced with a different but structurally related scaffold to access new chemical space and potentially discover novel biological activities. mdpi.com For example, the benzonitrile core could be replaced with other heterocyclic systems.

Functional group modification is another powerful tool. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further derivatization. libretexts.org The piperidine ring can be modified by introducing substituents at various positions or by altering the ring size. For instance, analogs with different alkyl groups on the piperidine nitrogen or with additional functional groups on the piperidine ring can be synthesized.

Substitution on the aromatic ring provides another handle for modification. Electrophilic aromatic substitution reactions can be used to introduce a variety of substituents onto the benzonitrile ring, further diversifying the chemical space. mdpi.com

The following table showcases examples of structural modifications on related benzonitrile and piperidine scaffolds:

| Starting Material | Modification Strategy | Resulting Derivative Class | Potential Applications |

| 2-Aminobenzonitrile | Tandem hydration and dehydrogenative coupling | Quinazolinones | Natural product synthesis. acs.org |

| 4-Fluorobenzonitrile (B33359) and Piperidine/Piperazine derivatives | Nucleophilic aromatic substitution | Substituted piperidinyl/piperazinyl benzonitriles | Key intermediates for bioactive molecules. nih.govchemicalbook.combldpharm.com |

| Dimethylhydroquinone | Scaffold hopping and structural modification | (Non)halogenated aminobenzoquinones | Anticancer agents. mdpi.com |

| 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | Variation of the dialkylamino group | Novel benzonitrile derivatives | DPP-4 inhibitors. nih.gov |

Role of the Compound as a Synthetic Intermediate for Complex Molecules

This compound and its analogs are valuable synthetic intermediates for the construction of more complex molecular architectures, particularly those with potential biological activity.

For example, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile serves as a key intermediate in the synthesis of 3-aminopyrazole (B16455) derivatives, which are precursors to potential anticancer and antimalarial agents. nih.gov Similarly, various substituted piperazinyl- and piperidinyl- benzonitriles are used as building blocks for the synthesis of novel benzimidazole (B57391) derivatives with antimicrobial activity. nih.gov

The reactivity of the nitrile group allows for its transformation into other functional groups, which can then be used in subsequent synthetic steps. For instance, the conversion of a nitrile to an amine provides a handle for amide bond formation or other amine-based chemistries. The ability to undergo cyclization reactions also makes these compounds valuable precursors for the synthesis of fused heterocyclic systems.

The following table provides examples of how benzonitrile derivatives are used as synthetic intermediates:

| Intermediate | Reaction Type | Final Product Class | Reference |

| 4-(1H-Benzimidazol-2-yl)benzoic acid and piperidine/piperazine derivatives | Amide coupling | 4-(1H-Benzimidazol-2-yl)benzamides | Antimicrobial agents. nih.gov |

| 4-Fluorobenzonitrile and 1-(piperidin-4-yl)piperidine | Nucleophilic aromatic substitution | 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile | Precursor for 3-aminopyrazole derivatives. nih.gov |

| 3-Cyanobenzaldehyde and 1-Methylpiperazine | Reductive amination | 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | Synthetic intermediate. chemicalbook.com |

| 2-Aminobenzonitriles | Tandem transformation with alcohols | Quinazolinones | Synthesis of natural products. acs.org |

Solvent Effects on Molecular Structure, Electronic Properties, and Reactivity of this compound

Following a comprehensive review of available scientific literature, no specific experimental or computational studies were identified that have investigated the effects of solvents on the molecular structure, electronic properties, or reactivity of the compound this compound.

The search included inquiries for data on solvatochromic shifts, changes in molecular geometry, and solvent influence on reaction kinetics and mechanisms specifically pertaining to this molecule. Despite broadening the search to include closely related structural analogs, no research was found that directly addresses the inquiries outlined in the user's request for this particular compound.

Therefore, the detailed research findings and data tables requested for this section cannot be provided due to the absence of published research on this specific topic.

Coordination Chemistry and Supramolecular Interactions Involving 2 4 Methylpiperidin 1 Yl Benzonitrile

Ligand Properties of the Compound

The ligand properties of a molecule are dictated by its ability to donate electron pairs to a metal center, thereby forming a coordination complex. In 2-(4-Methylpiperidin-1-yl)benzonitrile, there are two primary potential coordination sites: the nitrogen atom of the nitrile group (-C≡N) and the nitrogen atom of the piperidine (B6355638) ring.

The nitrile nitrogen possesses a lone pair of electrons in an sp-hybridized orbital, making it a potential σ-donor. Additionally, the π-system of the C≡N triple bond can participate in π-backbonding with suitable metal centers. The coordinating ability of the nitrile group is influenced by the electronic nature of the rest of the molecule. The piperidine ring, being an alkylamine derivative, is an electron-donating group, which can increase the electron density on the aromatic ring and, consequently, on the nitrile nitrogen, potentially enhancing its donor strength.

The piperidine nitrogen, a tertiary amine, also has a lone pair of electrons and can act as a Lewis base. However, its coordination to a metal center would lead to the formation of a larger and likely less stable chelate ring compared to coordination involving the nitrile nitrogen and another donor atom on the same aromatic ring. In many cases, the steric hindrance around the piperidine nitrogen, which is part of a bulky aliphatic ring, might also limit its accessibility to a metal center.

Therefore, this compound is most likely to act as a monodentate ligand through the nitrile nitrogen. However, the possibility of it acting as a bidentate or bridging ligand, particularly in the formation of polynuclear complexes, cannot be entirely ruled out without experimental verification. The ortho position of the piperidinyl group relative to the nitrile could sterically influence the coordination of the nitrile group.

Formation of Metal Complexes

The formation of metal complexes with this compound would depend on the nature of the metal ion, the solvent system, and the reaction conditions. Based on the behavior of other benzonitrile (B105546) and piperidine-containing ligands, it is plausible that this compound could form stable complexes with a variety of transition metals.

For instance, palladium(II) complexes are known to form with various nitrogen-containing ligands. mdpi.com The coordination of a nitrile ligand to a palladium(II) center is a common feature in organometallic chemistry. researchgate.net It is conceivable that this compound could react with palladium(II) salts, such as palladium(II) chloride, to form square planar complexes. In such a complex, the benzonitrile derivative would likely occupy one of the coordination sites, with other ligands like chloride ions or solvent molecules completing the coordination sphere.

Similarly, copper(II) is another transition metal that readily forms complexes with nitrogen donor ligands. nih.gov The interaction of this compound with copper(II) salts could lead to the formation of coordination compounds with varying geometries, such as tetrahedral or distorted octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. nih.gov The synthesis of such complexes is often achieved by mixing stoichiometric amounts of the ligand and the metal salt in a suitable solvent. nih.gov

Characterization of these potential metal complexes would rely on standard analytical techniques. Infrared (IR) spectroscopy would be crucial to confirm the coordination of the nitrile group, which typically results in a shift of the C≡N stretching frequency to a higher wavenumber. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the ligand in the complex, and single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Due to the absence of specific experimental data for metal complexes of this compound, a data table of coordination parameters cannot be provided.

Investigation of Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the solid-state structure and properties of molecular materials.

Furthermore, the presence of C-H bonds in the piperidine ring and the aromatic ring allows for the formation of weak C-H···N and C-H···π hydrogen bonds. The nitrile nitrogen is a potential hydrogen bond acceptor, and it could interact with C-H donors from neighboring molecules. The crystal structure of a related compound, 4-methyl-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, reveals the presence of C-H···O and N-H···O hydrogen bonds that lead to the formation of chains. nih.gov Although our target molecule lacks the amide group, this example highlights the importance of such weak interactions in the crystal packing of piperidine-containing compounds.

A detailed understanding of these interactions would require the determination of the single-crystal structure of the compound. Such an analysis would provide precise information on intermolecular distances and angles, allowing for a comprehensive description of the self-assembly and non-covalent interactions at play. Without such experimental data, the discussion remains speculative, based on the known principles of supramolecular chemistry.

A data table of non-covalent interaction parameters is not included due to the lack of specific crystallographic data for this compound.

Advanced Analytical Method Development and Validation for 2 4 Methylpiperidin 1 Yl Benzonitrile

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are paramount for separating and quantifying 2-(4-Methylpiperidin-1-yl)benzonitrile from potential impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve the desired separation and quantification. Key considerations include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength.

A typical HPLC method for the analysis of this compound would be developed to ensure sufficient resolution from its starting materials and potential degradation products. The selection of a C18 column is common due to its versatility and effectiveness in separating a wide range of non-polar and moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to ensure optimal separation.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (<2 µm). These characteristics make UPLC particularly suitable for high-throughput screening and the analysis of complex samples containing this compound. The principles of method development are similar to HPLC but are adapted to the higher pressures and smaller volumes used in UPLC systems.

The enhanced sensitivity and speed of UPLC can be advantageous for detecting trace-level impurities that might not be resolved or detected by standard HPLC methods.

Table 2: Illustrative UPLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Method Validation Parameters for Chemical Analysis

Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the analytical procedure has the required performance characteristics.

Linearity, Accuracy, and Precision Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this would involve preparing a series of standard solutions at different concentrations and analyzing them. The results are then plotted, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is typically required.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and measuring the recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Typical Validation Data for this compound Analysis

| Parameter | Specification | Example Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 2.0% | 0.8% |

| Intermediate: ≤ 2.0% | 1.2% |

Specificity and Robustness Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that there is no interference from these components at the retention time of the main peak. This is often confirmed using photodiode array (PDA) detection to assess peak purity.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, robustness would be tested by slightly altering parameters such as mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The impact of these changes on the analytical results, such as retention time and peak area, is then evaluated.

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. SST parameters are established during method development and validation. For this compound analysis, typical SST parameters would include retention time, peak area, theoretical plates, and tailing factor of the principal peak from replicate injections of a standard solution.

Table 4: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

Integration of Spectroscopic Techniques in Analytical Control

The robust analytical control of this compound relies on the synergistic integration of various spectroscopic techniques. These methods provide detailed qualitative and quantitative information, ensuring the identity, purity, and consistency of the compound. The primary spectroscopic tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers a unique perspective on the molecular structure and is crucial for a comprehensive quality control strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts, signal multiplicities, and integration values are all used to confirm the structure. For instance, the aromatic protons on the benzonitrile (B105546) ring typically appear in the downfield region, while the protons of the 4-methylpiperidine (B120128) moiety are observed in the upfield region. The characteristic signals of the methyl group provide a clear marker for this part of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, including the quaternary carbons of the nitrile group and the substituted aromatic ring, which are not observed in the ¹H NMR spectrum.

The following table illustrates the expected chemical shifts for the key structural features of this compound.

| Structural Feature | Technique | Expected Chemical Shift (ppm) | Key Information Provided |

| Aromatic Protons | ¹H NMR | 7.0 - 7.8 | Confirmation of the benzonitrile ring substitution pattern. |

| Piperidine (B6355638) Ring Protons | ¹H NMR | 1.5 - 3.5 | Elucidation of the piperidine ring conformation and substitution. |

| Methyl Group Protons | ¹H NMR | 0.9 - 1.2 | Presence and environment of the methyl group. |

| Nitrile Carbon | ¹³C NMR | 115 - 125 | Confirmation of the nitrile functional group. |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | Verification of the aromatic ring structure. |

| Piperidine Ring Carbons | ¹³C NMR | 20 - 60 | Detailed information on the carbon framework of the piperidine ring. |

| Methyl Group Carbon | ¹³C NMR | 15 - 25 | Confirmation of the methyl group's presence. |

This is an interactive data table. Users can sort and filter the data based on the columns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for the identification of impurities and degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which in turn allows for the determination of the elemental formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule can undergo characteristic fragmentation, such as the loss of the methyl group or cleavage of the piperidine ring, which helps to confirm the identity of the compound.

| Analysis Type | Information Obtained | Significance in Analytical Control |

| Molecular Ion Peak (M+) | Molecular weight of the compound. | Confirms the identity of this compound. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Provides unambiguous identification and differentiation from other compounds with the same nominal mass. |

| Fragmentation Pattern | Structural information based on the fragmentation of the molecule. | Helps in the structural elucidation of unknown impurities and degradation products. |

This is an interactive data table. Users can sort and filter the data based on the columns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C≡N stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-H stretches (aromatic): Absorptions typically above 3000 cm⁻¹.

C-H stretches (aliphatic): Absorptions typically below 3000 cm⁻¹, corresponding to the piperidine and methyl groups.

C=C stretches (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Absorption in the 1000-1350 cm⁻¹ region.

FTIR is particularly useful for routine identification and as a screening tool for the presence of the key functional groups, ensuring the correct compound has been synthesized.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

This is an interactive data table. Users can sort and filter the data based on the columns.

The integration of these three spectroscopic techniques—NMR, MS, and FTIR—provides a comprehensive analytical control strategy for this compound. This multi-faceted approach ensures a thorough characterization of the molecule, confirming its identity, structure, and purity with a high degree of confidence, which is essential for its application in further research and development. The principles of applying these techniques are rooted in the broader understanding of the spectroscopic analysis of piperidine and benzonitrile derivatives. chemjournal.kzderpharmachemica.com

Potential Applications in Materials Science

Design Principles for Novel Materials Utilizing the Compound's Structure

The design of novel materials often hinges on the predictable arrangement and interaction of molecular components. The structure of 2-(4-Methylpiperidin-1-yl)benzonitrile, featuring a bulky, non-planar piperidine (B6355638) ring attached to a planar aromatic nitrile system, suggests several theoretical design principles. The piperidine group is a well-known structural motif in pharmaceuticals and can influence the solubility and solid-state packing of molecules. nih.govresearchgate.netmdpi.com In materials science, such aliphatic rings can be used to control intermolecular distances, potentially preventing the quenching of fluorescence in the solid state.

The benzonitrile (B105546) group, with its strong dipole moment and ability to participate in π-π stacking, is a common building block in liquid crystals and organic semiconductors. The interplay between the steric hindrance from the methylpiperidine group and the electronic characteristics of the benzonitrile could, in theory, be exploited to create materials with specific packing motifs and, consequently, tailored bulk properties. However, without experimental data, these remain hypothetical design considerations.

Applications in Chemical Sensor Development

Derivatives of both piperidine and benzonitrile have been investigated for their potential in chemical sensing. mdpi.comresearchgate.net For instance, molecules containing a piperidine unit have been incorporated into fluorescent sensors where the nitrogen atom can act as a binding site for analytes, leading to a detectable change in fluorescence. mdpi.com Similarly, the nitrile group of benzonitrile can influence the electronic environment of a molecule, and its vibrational frequency can be sensitive to interactions with its surroundings.

A sensor based on this compound would theoretically rely on the analyte interacting with either the piperidine nitrogen or the benzonitrile's π-system. This interaction could perturb the molecule's electronic structure, leading to a change in its absorption or emission spectrum. For example, the lone pair of electrons on the piperidine's nitrogen atom could be involved in binding to metal ions, while the aromatic benzonitrile part could interact with other organic molecules through π-stacking. The specifics of which analytes it could detect and its sensitivity and selectivity would need to be determined through empirical research, which is not currently available.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgmdpi.comnih.govrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. Molecules exhibiting AIE are of great interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors.

The structure of this compound possesses features that could potentially lead to AIE. The bond between the piperidine ring and the benzene (B151609) ring allows for rotational freedom. In a dilute solution, this rotation could provide a non-radiative pathway for the decay of the excited state, leading to weak or no fluorescence. In an aggregated state or in a solid film, the steric hindrance between neighboring molecules could restrict this rotation. If this RIM mechanism were dominant, the molecule could exhibit AIE. However, this is a speculative hypothesis. The actual photophysical behavior and whether AIE is a characteristic of this compound has not been reported in the scientific literature. Studies on other benzonitrile and piperidine derivatives would be necessary to infer potential behavior, but direct investigation is absent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.